N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group and a hydroxypropyl moiety. Its IUPAC name reflects its complex structure, which includes three functional groups: a benzamide core, two methoxy groups at the 3 and 5 positions of the benzene ring, and a cyclopropyl-substituted hydroxypropyl chain. With a molecular formula of C15H21NO4 and a molecular weight of 279.336 g/mol, this compound is typically presented as a white crystalline powder with a melting point ranging from 123 to 125°C. It is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol but is insoluble in water.
This compound has been identified to exhibit several pharmacological activities:
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves a two-step process:
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Interaction studies involving N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide focus on its binding affinity to biological targets. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in tumor progression and inflammation. Further research is needed to elucidate these interactions at the molecular level and their implications for therapeutic efficacy .
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide shares structural similarities with various other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(cyclopropyl)-4-methoxybenzamide | Cyclopropyl group; methoxy substitution | Primarily studied for its neuroleptic properties |
| N-(cyclopropyl)-3-hydroxybenzamide | Hydroxy group on the benzene ring | Exhibits distinct neuropharmacological effects |
| N-(cyclopropyl)-3-methoxybenzamide | Single methoxy group | Less potent than N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide |
| 4-Cyclopropylaniline | Cyclopropane attached to an aniline structure | Known for its role in organic synthesis |
The uniqueness of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide lies in its dual methoxy substitution and specific hydroxypropyl configuration, which contribute to its distinct biological activities compared to other similar compounds.